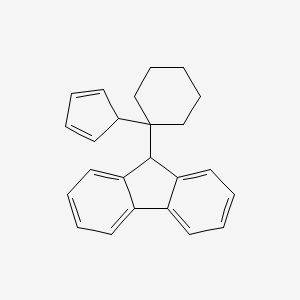
Bis(fluoren-9-yl)allylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(fluoren-9-yl)allylmethylsilane, also known as BFAMS, is a silicon-based organic compound with a wide range of applications in the medical, chemical, and environmental fields. It is a versatile compound that can be used as a catalyst, a reagent, or a surfactant. BFAMS has been studied extensively for its unique properties and its ability to be used in various applications.
Applications De Recherche Scientifique
Bis(fluoren-9-yl)allylmethylsilane has been used in a variety of scientific research applications, including the development of new materials, the synthesis of organic compounds, and the study of biochemical and physiological effects. It has been used in the synthesis of organic compounds, such as polymers and other materials. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs and other compounds on the human body.
Mécanisme D'action
The mechanism of action of Bis(fluoren-9-yl)allylmethylsilane is not fully understood. However, it is believed that it acts as a catalyst in the Grignard reaction, allowing for the formation of organomagnesium compounds. It is also believed that it acts as a reagent, allowing for the formation of other organic compounds. Finally, it is believed that it acts as a surfactant, allowing for the solubilization of other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(fluoren-9-yl)allylmethylsilane are not fully understood. However, it is believed that it may have a role in the synthesis of certain organic compounds, such as polymers, and in the study of biochemical and physiological effects. It has been suggested that Bis(fluoren-9-yl)allylmethylsilane may have a role in the synthesis of certain drugs and other compounds, as well as in the study of their effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bis(fluoren-9-yl)allylmethylsilane in laboratory experiments include its low cost, its ability to be used in a wide range of applications, and its low toxicity. The main limitation is that it is a relatively new compound, and its full potential has not yet been fully explored.
Orientations Futures
The potential future directions for Bis(fluoren-9-yl)allylmethylsilane research include the development of new materials, the synthesis of organic compounds, and the study of biochemical and physiological effects. Additionally, further research could be done to explore its potential role in the synthesis of certain drugs and other compounds, as well as in the study of their effects on the human body. Finally, further research could be done to explore its potential role in environmental applications, such as the removal of pollutants from water.
Méthodes De Synthèse
Bis(fluoren-9-yl)allylmethylsilane is synthesized through a process known as the Grignard reaction. This reaction involves the reaction of an alkyl halide with magnesium in an ether solvent. The reaction results in the formation of an organomagnesium compound, which is then reacted with a silane. This reaction yields Bis(fluoren-9-yl)allylmethylsilane. The Grignard reaction is a powerful and versatile reaction that is widely used in organic synthesis.
Propriétés
IUPAC Name |
bis(9H-fluoren-9-yl)-methyl-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Si/c1-3-20-31(2,29-25-16-8-4-12-21(25)22-13-5-9-17-26(22)29)30-27-18-10-6-14-23(27)24-15-7-11-19-28(24)30/h3-19,29-30H,1,20H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXJPAMPZYGCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














